molecular formula C24H23N7O B2724837 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1257551-51-1

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2724837
CAS RN: 1257551-51-1
M. Wt: 425.496
InChI Key: LUFYMPXTCFZKNX-UHFFFAOYSA-N
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Description

The compound is a pyrazole-substituted heterocycle . Pyrazole rings are prominent structural motifs found in numerous pharmaceutically active compounds . They play an essential role in many biologically active compounds and represent an interesting template for combinatorial as well as medicinal chemistry .


Synthesis Analysis

The compound can be synthesized from the reaction of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) . This compound has been reported as a useful precursor for the synthesis of many interesting heterocycles .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole ring as a key structural motif . The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

This compound reacts with hydrazine, hydroxylamine, guanidine, and aminopyrazole derivatives to afford the corresponding 3,4p-bipyrazole, pyrazolylisoxazole, pyrazolylpyrimidine, and pyrazolo[1,5-a]pyrimidine derivatives, respectively . It also reacts with benzoquinone, naphthoquinone, and N-benzoylglycine to give the corresponding benzofuran and pyrazolylpyranone derivatives .


Physical And Chemical Properties Analysis

The IR spectra of the products were free of a carbonyl function . In addition, compound exhibited an absorption band at 3425 cm−1 due to a NH function . The 1H NMR spectrum of the same compound revealed a singlet signal at δ 2.61 due to methyl protons, two doublet signals at δ 6.46 and 7.70 (J = 2.33 Hz) due to pyrazole protons, a singlet signal at δ 8.05 due to pyrazole-3H and D2O-exchangeable signal at δ 12.81 due to the NH proton, in addition to an aromatic multiplet at δ 7.42–7.55 .

Scientific Research Applications

Synthesis and Characterization

Research efforts have focused on the synthesis and detailed characterization of novel pyrazole, pyridazinone, and other heterocyclic derivatives. For instance, studies have demonstrated the synthesis of various pyrazole and isoxazole derivatives, aiming to explore their antibacterial and antifungal properties. These compounds are synthesized and characterized using techniques such as IR, NMR, and mass spectral analysis, indicating a strong interest in developing new molecules with potential biological activities (Sanjeeva et al., 2022).

Biological Activities

Antimicrobial Activity

A significant portion of the research has been dedicated to evaluating the antimicrobial efficacy of synthesized compounds. For example, novel 1,5-disubstituted pyrazole and isoxazole derivatives have shown promising antibacterial and antifungal activities against a variety of pathogens. This indicates the potential of these compounds in developing new antimicrobial agents (Sanjeeva et al., 2022).

Anticancer and Anti-inflammatory Agents

Compounds derived from pyrazole cores have also been investigated for their anticancer and anti-inflammatory properties. These studies aim to identify new therapeutic agents by synthesizing and testing various derivatives for their biological activities. For instance, certain pyrazole derivatives have been evaluated for their potential as anticancer agents, showing activity against cancer cell lines, thus highlighting their relevance in cancer research (Katariya et al., 2021).

Mechanistic Studies and Molecular Docking

Further research includes mechanistic studies and molecular docking to understand how these compounds interact with biological targets. These studies are crucial for the development of drugs with specific modes of action, such as sodium channel blockers and anticonvulsant agents. Through computational methods, researchers are able to predict the binding affinity and interaction patterns of these compounds with target receptors, providing insights into their potential therapeutic applications (Malik & Khan, 2014).

properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O/c1-18-20(17-26-31(18)19-7-3-2-4-8-19)24(32)30-15-13-29(14-16-30)23-11-10-22(27-28-23)21-9-5-6-12-25-21/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFYMPXTCFZKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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